N1-allyl-N2-(3-phenylpropyl)oxalamide

説明

N1-Allyl-N2-(3-phenylpropyl)oxalamide is a synthetic oxalamide derivative designed as a nucleating agent for semi-crystalline polymers like polyhydroxybutyrate (PHB). Its molecular architecture comprises a central oxalamide motif (hard segment) flanked by flexible allyl and 3-phenylpropyl groups (soft segments). The oxalamide core facilitates hydrogen bonding, enabling self-assembly into β-sheet-like structures, which act as heterogeneous nucleation sites during polymer crystallization . The allyl group enhances solubility in hydrophobic polymer melts, while the 3-phenylpropyl moiety promotes phase separation upon cooling, aligning with the design principles for efficient nucleating agents .

特性

IUPAC Name |

N-(3-phenylpropyl)-N'-prop-2-enyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-2-10-15-13(17)14(18)16-11-6-9-12-7-4-3-5-8-12/h2-5,7-8H,1,6,9-11H2,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSMAZADYRUEHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C(=O)NCCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N1-allyl-N2-(3-phenylpropyl)oxalamide typically involves the reaction of allylamine and 3-phenylpropylamine with oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: Allylamine and 3-phenylpropylamine are dissolved in an appropriate solvent, such as dichloromethane.

Step 2: Oxalyl chloride is added dropwise to the solution while maintaining the temperature at around 0°C to 5°C.

Step 3: The reaction mixture is stirred for several hours at room temperature to complete the reaction.

Step 4: The solvent is evaporated, and the crude product is purified using column chromatography to obtain pure N1-allyl-N2-(3-phenylpropyl)oxalamide.

Industrial Production Methods

Industrial production of N1-allyl-N2-(3-phenylpropyl)oxalamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The purification process may include additional steps such as recrystallization and distillation to ensure the quality of the final product.

化学反応の分析

Types of Reactions

N1-allyl-N2-(3-phenylpropyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The allyl and phenylpropyl groups can participate in substitution reactions with appropriate nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted oxalamides with various functional groups.

科学的研究の応用

Antibacterial Activity

N1-allyl-N2-(3-phenylpropyl)oxalamide exhibits significant antibacterial properties, particularly against Gram-positive bacteria. Studies have demonstrated its effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic strains.

Mechanism of Action :

- Inhibition of Protein Synthesis : The compound may disrupt bacterial ribosome function, leading to reduced protein synthesis.

Case Study :

In vitro studies indicated that the compound demonstrated minimum inhibitory concentrations (MICs) ranging from 15 to 50 µg/mL against various bacterial strains, highlighting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Activity

The anticancer potential of N1-allyl-N2-(3-phenylpropyl)oxalamide has been explored in several studies. It has shown promise in inhibiting the growth of various cancer cell lines.

Mechanism of Action :

- Induction of Apoptosis : The compound activates specific signaling pathways that lead to programmed cell death in cancer cells.

In vitro Studies :

Research has shown that the compound exhibits dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM against breast cancer (MCF-7) and lung cancer (A549) cell lines .

Comparative Analysis with Related Compounds

A comparative analysis with other oxalamide derivatives reveals the unique biological profile of N1-allyl-N2-(3-phenylpropyl)oxalamide.

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| N1-(3-(4-dimethylamino)phenyl)propyl-N2-(4-fluorophenyl)oxalamide | Histone deacetylase inhibitor | Anticancer properties |

| N1-(3-chloro-4-fluorophenyl)-N2-(4-dimethylaminobenzene)oxalamide | Antimicrobial | Similar structural features |

| N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(furan) | Anticancer | Different aromatic substitution |

Neuroprotective Effects

Emerging research suggests that N1-allyl-N2-(3-phenylpropyl)oxalamide may possess neuroprotective properties. In models of neurodegeneration induced by oxidative stress, the compound exhibited protective effects on neuronal cells by reducing reactive oxygen species (ROS) levels and improving cell viability .

Summary of Biological Activities

The following table summarizes the biological activities observed for N1-allyl-N2-(3-phenylpropyl)oxalamide:

| Activity Type | Cell Line/Organism | IC50/MIC (µM/µg/mL) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 10 | Induces apoptosis |

| A549 | 30 | Caspase activation | |

| Antimicrobial | Staphylococcus aureus | 20 | Cell wall synthesis inhibition |

| Escherichia coli | 50 | Disruption of membrane integrity | |

| Neuroprotective | Neuroblastoma cells | N/A | Reduces ROS |

作用機序

The mechanism of action of N1-allyl-N2-(3-phenylpropyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Structural and Functional Differences

Oxalamide derivatives vary in their end-group substituents and spacer lengths, which critically influence their thermal behavior, solubility, and nucleation efficiency. Key compounds for comparison include:

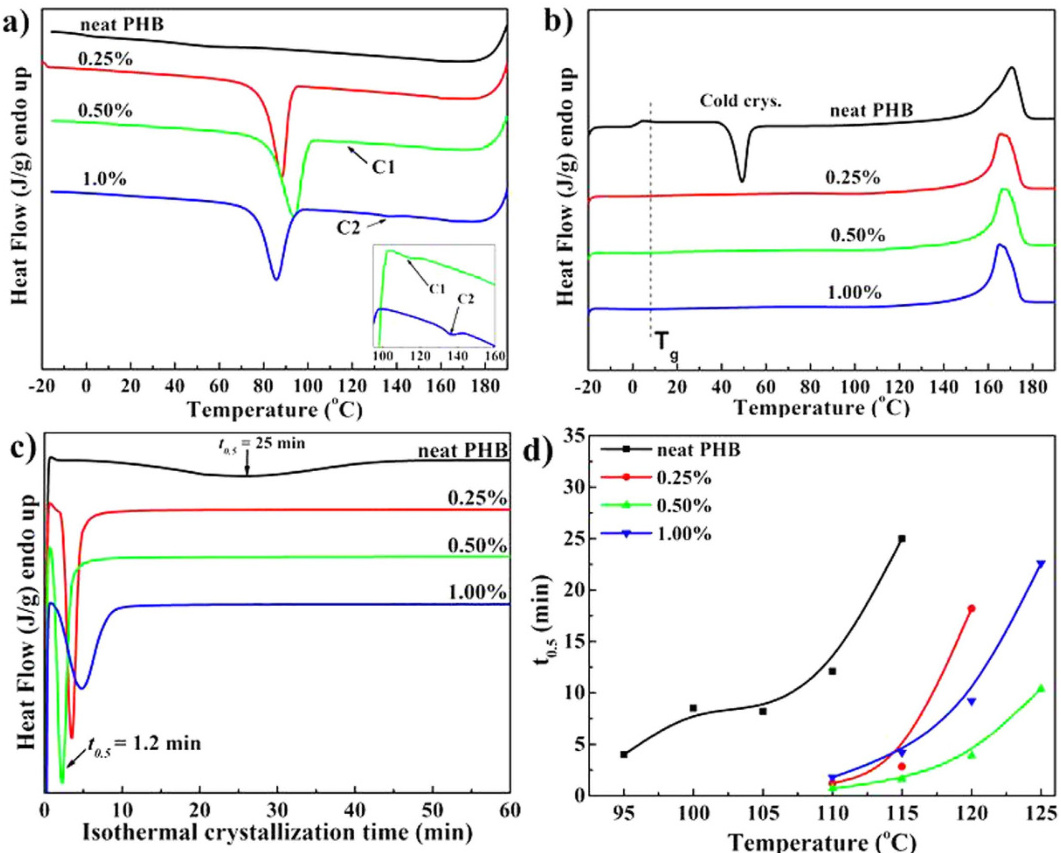

Thermal Behavior and Crystallization Efficiency

- N1-Allyl-N2-(3-phenylpropyl)oxalamide : Expected to exhibit a melting point (Tm) between 150–200°C, based on analog data. The allyl group likely lowers Tm compared to compound 1 (203.4°C) but improves PHB melt solubility .

- Compound 2 : Reduces PHB’s crystallization half-time (t₀.₅) by 40% at 115°C, demonstrating superior nucleation efficiency due to PHB-mimetic end-groups .

- Trifluoromethyl Derivatives : The CF₃ group increases thermal stability (Tm > 200°C) but may reduce polymer compatibility due to hydrophobicity .

Hydrogen Bonding and Self-Assembly

- All oxalamides form dual hydrogen bonds per motif, creating β-sheet assemblies. However, substituents modulate bonding strength:

Polymer Compatibility and Industrial Relevance

- PHB Applications : Compound 2’s tailored end-groups achieve 10 wt% miscibility in PHB, whereas compound 1 phase-separates at >0.5 wt%, limiting utility .

- Polypropylene (PP) : Sorbitol-based agents (e.g., Irgaclear®) outperform oxalamides in PP but lack biodegradability, highlighting oxalamides’ niche in sustainable polymers .

Research Findings and Implications

- Design Principles : Shortening spacer lengths (e.g., compound 2 vs. 1) and modifying end-groups to match polymer chemistry are critical for optimizing nucleation .

- Contradictions : While some oxalamides (e.g., compound 1) fail in PHB, structural tweaks (e.g., allyl/phenylpropyl) resolve miscibility issues, underscoring the need for molecular precision .

- Future Directions : Exploring mixed substituents (e.g., allyl + hydroxypropyl) could further enhance nucleation efficiency across diverse polymer systems.

生物活性

N1-allyl-N2-(3-phenylpropyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

N1-allyl-N2-(3-phenylpropyl)oxalamide belongs to the oxalamide class of compounds. Its chemical structure can be represented as follows:

This compound features an allyl group and a phenylpropyl moiety, which contribute to its biological properties.

Mechanisms of Biological Activity

Research indicates that N1-allyl-N2-(3-phenylpropyl)oxalamide exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that oxalamides can possess antimicrobial properties. For instance, compounds structurally similar to N1-allyl-N2-(3-phenylpropyl)oxalamide have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators. This activity is crucial in conditions such as arthritis and other inflammatory diseases.

- Anticancer Potential : Some derivatives of oxalamides have been investigated for their anticancer properties, showing the ability to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Studies

Several studies have explored the biological activity of N1-allyl-N2-(3-phenylpropyl)oxalamide or related compounds:

-

Study on Antimicrobial Activity :

- A study published in the Journal of Medicinal Chemistry evaluated a series of oxalamides for their antibacterial properties. N1-allyl-N2-(3-phenylpropyl)oxalamide showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Anti-inflammatory Research :

- Anticancer Activity :

Research Findings

The following table summarizes key findings from various studies regarding the biological activity of N1-allyl-N2-(3-phenylpropyl)oxalamide:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。